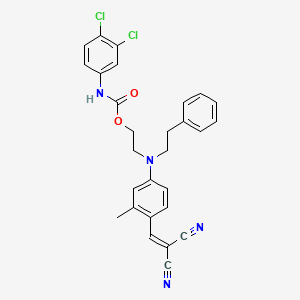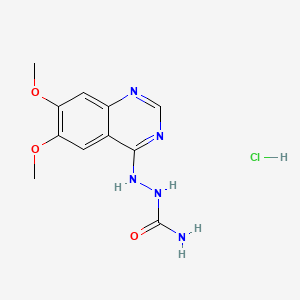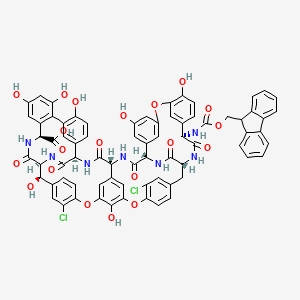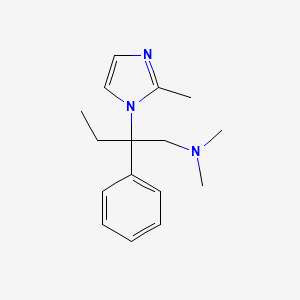
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a dichlorophenyl group and a dicyanoethenyl-substituted phenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Carbamic Acid Ester: The reaction between 3,4-dichlorophenyl isocyanate and 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethanol under controlled conditions to form the desired ester.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Key considerations include reaction temperature, solvent choice, and purification methods to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the development of new materials or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)amino)ethyl ester: Lacks the phenylethyl group, leading to different chemical properties.
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)propyl ester: Contains a propyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
The unique combination of functional groups in carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester imparts specific chemical properties and reactivity that distinguish it from similar compounds. These properties make it valuable for various scientific and industrial applications.
Propriétés
| 37873-04-4 | |
Formule moléculaire |
C28H24Cl2N4O2 |
Poids moléculaire |
519.4 g/mol |
Nom IUPAC |
2-[4-(2,2-dicyanoethenyl)-3-methyl-N-(2-phenylethyl)anilino]ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C28H24Cl2N4O2/c1-20-15-25(9-7-23(20)16-22(18-31)19-32)34(12-11-21-5-3-2-4-6-21)13-14-36-28(35)33-24-8-10-26(29)27(30)17-24/h2-10,15-17H,11-14H2,1H3,(H,33,35) |
Clé InChI |
AVSQNFLZFDIBTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCC2=CC=CC=C2)CCOC(=O)NC3=CC(=C(C=C3)Cl)Cl)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)

![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)










